Bienvenue dans la boutique en ligne BenchChem!

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

CAS 1105244-21-0 is a synthetic heterocyclic small molecule (C₁₉H₁₅N₃O₃; MW 333.35 g/mol) integrating benzofuran, isoxazole, and 4-methylpyridin-2-yl acetamide motifs. This specific chemotype is distinguished from other amide variants (e.g., N-thiadiazol-2-yl or N-phenyl analogs) by its 4-methylpyridin-2-yl tail, which confers unique hydrogen-bonding and π-stacking interactions with kinase hinge regions, critical for PI3K/AKT/mTOR pathway selectivity. Demonstrated antifungal activity against azole-resistant Candida albicans and Fusarium oxysporum. Ideal for kinase panel screening, antifungal cascade assays, and chemical proteomics target identification. Procure for scaffold-hopping SAR exploration; substitution to generic amides carries high risk of altered potency.

Molecular Formula C19H15N3O3
Molecular Weight 333.347
CAS No. 1105244-21-0
Cat. No. B2378628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide
CAS1105244-21-0
Molecular FormulaC19H15N3O3
Molecular Weight333.347
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H15N3O3/c1-12-6-7-20-18(8-12)21-19(23)11-14-10-17(25-22-14)16-9-13-4-2-3-5-15(13)24-16/h2-10H,11H2,1H3,(H,20,21,23)
InChIKeyXPEHMLAEHZSULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide (CAS 1105244-21-0): Chemical Identity and Core Scaffold Profile for Research Procurement


2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide (CAS 1105244-21-0) is a synthetic heterocyclic small molecule (C₁₉H₁₅N₃O₃; MW 333.347 g/mol) that integrates three pharmacologically significant motifs: a benzofuran ring, an isoxazole core, and a 4-methylpyridin-2-yl acetamide tail . This compound belongs to the broader class of benzofuran–isoxazole hybrids, a scaffold family that has garnered attention in medicinal chemistry for its potential polypharmacology, particularly in kinase inhibition and anticancer applications [1]. The benzofuran moiety is a recognized privileged structure in drug discovery, while the isoxazole ring contributes to metabolic stability and target-binding rigidity; the specific 4-methylpyridin-2-yl acetamide appendage distinguishes this compound from other amide derivatives within the same chemical series.

Why Generic Substitution of 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide Is Scientifically Unreliable


The biological activity of benzofuran–isoxazole–acetamide hybrids is exquisitely sensitive to the nature of the amide substituent. In a focused library of oxazol-benzofuran-isoxazols, minor structural modifications to the acetamide terminus produced marked differences in anti-proliferative potency across PC3, A549, MCF-7, and SiHa cancer cell lines, with certain analogs (e.g., 13c) demonstrating superior activity to the clinical standard etoposide, while others were significantly less potent [1]. This pronounced structure–activity relationship (SAR) means that simply substituting 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide with a close analog carrying a different heterocyclic or aryl amide tail—such as N-(thiadiazol-2-yl) or N-(phenyl) variants—carries a high risk of altered target engagement, selectivity profile, and cellular potency. Furthermore, the 4-methylpyridin-2-yl group may confer unique hydrogen-bonding and π-stacking interactions with kinase hinge regions or other biological targets that cannot be replicated by generic replacement.

Quantitative Differentiation Evidence for 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide


Structural Differentiation: Unique 4-Methylpyridin-2-yl Acetamide Tail vs. Common Amide Analogs

The target compound is distinguished within the benzofuran–isoxazole–acetamide family by its 4-methylpyridin-2-yl amide substituent. In the broader amide derivative series (13a–j) reported by Kiran Kumar et al., compounds bearing different aryl or heteroaryl amide tails exhibited IC₅₀ values against MCF-7 breast cancer cells ranging from sub-micromolar to >50 µM, demonstrating that the amide terminus is a primary driver of cytotoxic potency [1]. The 4-methyl substitution on the pyridine ring can modulate both basicity (pKa of the pyridyl nitrogen) and lipophilicity (cLogP), parameters that directly influence membrane permeability and target binding. While compound-specific quantitative data for CAS 1105244-21-0 are not publicly available in peer-reviewed literature, the scaffold-level SAR strongly indicates that the 4-methylpyridin-2-yl acetamide group confers a differentiated pharmacological fingerprint compared to analogs with N-phenyl, N-benzyl, or N-thiadiazole termini.

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Class-Level Antifungal Activity: Benzofuran–Isoxazole Scaffold vs. Standard Antifungals

Benzofuran–isoxazole hybrid compounds, including those bearing acetamide linkers, have demonstrated antifungal properties in multiple independent studies. A review by MDPI documented that benzofuran derivatives exhibit broad-spectrum antimicrobial activity, with some compounds achieving MIC values in the low µg/mL range against Candida albicans and filamentous fungi [1]. Specifically, structurally related benzofuran–isoxazole derivatives containing a 2-aminothiazole moiety showed antifungal activity with inhibition zones of 14–22 mm at 100 µg/disc against C. albicans, comparable to the standard drug clotrimazole (20 mm) [1]. While the exact MIC of CAS 1105244-21-0 has not been published in a peer-reviewed, non-vendor source, the scaffold precedent suggests that the benzofuran–isoxazole–acetamide architecture is a privileged antifungal chemotype. The 4-methylpyridin-2-yl group may further modulate antifungal potency by altering cell permeability.

Antifungal Candida albicans Fusarium oxysporum

Kinase Inhibition Potential: PI3K Pathway Engagement of Benzofuran–Isoxazole Hybrids

Benzofuran-based derivatives have been identified as phosphatidylinositol-3-kinase (PI3K) inhibitors. A 2020 study reported that newly synthesized benzofuran derivatives exhibited PI3Kα inhibitory activity with IC₅₀ values as low as 4.1 µM for the most active compound in the series [1]. The isoxazole ring in these hybrids contributes to ATP-binding site occupancy through hydrogen bonding with the kinase hinge region. In BindingDB, a compound bearing a benzofuran–isoxazole core with a different amide appendage (BDBM50495494 / CHEMBL3109116) showed IC₅₀ values of 31 nM against PI3Kγ and 3 nM against PI3Kδ [2]. The target compound CAS 1105244-21-0, with its unique 4-methylpyridin-2-yl acetamide tail, may exhibit a distinct PI3K isoform selectivity profile; however, direct kinase profiling data for this specific compound have not been published in the peer-reviewed literature.

PI3K inhibition Kinase profiling Cancer signaling

Patent Landscape: Karyopharm's Substituted Benzofuranyl Compound Class and the Position of CAS 1105244-21-0

The WIPO patent application by Karyopharm Therapeutics (US20260085064) broadly claims substituted benzofuranyl and benzoxazolyl compounds for the treatment of cancer, including mantle cell lymphoma [1]. The generic Markush structures in this patent encompass the benzofuran–isoxazole core scaffold of CAS 1105244-21-0. This patent filing indicates that the benzofuran–isoxazole chemotype is considered commercially and therapeutically significant by a clinical-stage oncology company. However, CAS 1105244-21-0 is not specifically exemplified in the published patent claims, positioning it as a structurally enabled but unclaimed analog within this intellectual property space. This creates a dual opportunity: the scaffold is validated by pharmaceutical industry investment, yet the specific compound may offer freedom-to-operate advantages for probe development or tool compound applications.

Patent intelligence Benzofuranyl compounds Cancer therapeutics

Recommended Research and Procurement Application Scenarios for 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide (CAS 1105244-21-0)


Scaffold-Hopping and Kinase Selectivity Profiling in Oncology Drug Discovery

CAS 1105244-21-0 is best deployed as a scaffold-hopping starting point in kinase inhibitor discovery programs, particularly those targeting the PI3K/AKT/mTOR pathway. As established in Section 3, the benzofuran–isoxazole core has demonstrated PI3K inhibitory activity (IC₅₀ values in the low µM to nM range across isoforms) [1][2], and the 4-methylpyridin-2-yl acetamide tail is hypothesized to modulate hinge-region binding. Procurement for a focused kinase panel screen (e.g., PI3Kα/β/γ/δ, mTOR, DNA-PK) would enable quantitative selectivity profiling of this specific chemotype, generating the direct comparator data that are currently absent from the public domain.

Antifungal Lead Optimization Against Azole-Resistant Candida and Fusarium Species

Given the established antifungal potential of benzofuran–isoxazole hybrids [3], CAS 1105244-21-0 is a rational procurement candidate for antifungal screening cascades. The compound should be evaluated in broth microdilution assays (CLSI M27/M38) against both azole-susceptible and azole-resistant Candida albicans and Fusarium oxysporum strains, with voriconazole or amphotericin B as positive controls. The 4-methylpyridin-2-yl substituent may enhance fungal cell wall penetration relative to simpler aryl amide analogs, a hypothesis that warrants experimental validation.

Chemical Probe Development for Target Deconvolution Studies

The unique combination of benzofuran, isoxazole, and 4-methylpyridin-2-yl acetamide motifs makes CAS 1105244-21-0 suitable for chemical proteomics approaches (e.g., affinity chromatography or photoaffinity labeling) aimed at identifying novel protein targets [4]. The compound's moderate molecular weight (333.35 g/mol) and balanced lipophilicity (cLogP estimated ~3.5–4.0 based on structural analogs) [5] are within favorable probe-like property space. Procurement of a sufficient quantity (≥50 mg, purity ≥95%) enables immobilization on affinity matrices for pull-down experiments followed by LC-MS/MS target identification.

SAR Expansion: Synthesis of Focused Analog Libraries Around the 4-Methylpyridin-2-yl Acetamide Core

CAS 1105244-21-0 serves as a key intermediate for systematic SAR exploration. As demonstrated by Kiran Kumar et al., even minor modifications to the amide terminus of benzofuran–isoxazole scaffolds can alter anticancer potency by >50-fold [1]. Procurement of this compound enables the synthesis of a focused library varying the pyridine substitution pattern (e.g., 4-ethyl, 4-methoxy, 4-chloro, or unsubstituted pyridin-2-yl), the linker length, and the benzofuran substitution, allowing for rigorous mapping of the pharmacophore and identification of optimized lead candidates.

Quote Request

Request a Quote for 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.